N-(ethylideneamino)benzamide
Description
N-(Ethylideneamino)benzamide is a benzamide derivative characterized by an ethylideneamino (-NH-CH₂-CH₂-) substituent attached to the benzamide core.
Properties
CAS No. |
1483-22-3 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-(ethylideneamino)benzamide |
InChI |
InChI=1S/C9H10N2O/c1-2-10-11-9(12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12) |
InChI Key |
MJIZEJCLXHFZHD-UHFFFAOYSA-N |
SMILES |
CC=NNC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC=NNC(=O)C1=CC=CC=C1 |
Synonyms |
Benzoic acid, ethylidenehydrazide (6CI,7CI,8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following analysis compares N-(ethylideneamino)benzamide-like derivatives with other benzamide compounds, focusing on synthesis, structural features, and biological activities.
Key Observations :
- Microwave synthesis (e.g., ) enhances reaction efficiency for thiadiazole derivatives compared to conventional heating .
- Heterogeneous catalysts like Fe₂Ni-BDC improve sustainability in amidation reactions () .
- Bulky substituents (e.g., phosphanyl, azetidinone) require multi-step protocols but enable unique applications in catalysis or bioactivity .
Key Observations :
- PARP inhibitors like benzamide () are critical in cancer therapy but require specificity to avoid off-target effects .
- Antioxidant activity correlates with phenolic hydroxyl groups (e.g., THHEB in ), which enhance radical scavenging .
Physicochemical Properties
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